molecular formula C10H13NO B12434714 1-(2-Methoxyphenyl)prop-2-EN-1-amine

1-(2-Methoxyphenyl)prop-2-EN-1-amine

Cat. No.: B12434714
M. Wt: 163.22 g/mol
InChI Key: LHCHYYIHARJJIL-UHFFFAOYSA-N
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Description

1-(2-Methoxyphenyl)prop-2-en-1-amine is an allylamine derivative featuring a 2-methoxyphenyl substituent attached to the nitrogen atom of a prop-2-en-1-amine backbone. Its molecular formula is C₁₀H₁₃NO (molecular weight: 163.22 g/mol). The compound’s structure includes a conjugated double bond (prop-2-en-1-amine) and a methoxy group at the ortho position of the phenyl ring, which may influence its electronic properties and reactivity. Potential applications in pharmaceuticals or materials science are inferred from structurally similar compounds .

Properties

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

1-(2-methoxyphenyl)prop-2-en-1-amine

InChI

InChI=1S/C10H13NO/c1-3-9(11)8-6-4-5-7-10(8)12-2/h3-7,9H,1,11H2,2H3

InChI Key

LHCHYYIHARJJIL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C(C=C)N

Origin of Product

United States

Preparation Methods

Imine Formation via Acid-Catalyzed Condensation

A foundational method involves condensing 2-methoxyacetophenone with chiral amines like (S)-α-methylbenzylamine in toluene under Dean-Stark conditions. For example, refluxing 2-methoxyacetophenone (0.66 mol) with (S)-α-methylbenzylamine (0.83 mol) and p-toluenesulfonic acid (0.02 mol) yields the imine intermediate (S)-[1-(2-methoxyphenyl)ethylidene]-(1-phenylethyl)amine. This step achieves 92% conversion but requires azeotropic water removal to drive equilibrium.

Catalytic Hydrogenation of Imines

The imine intermediate undergoes hydrogenation using 10% Pd/C in ethyl acetate at 35–40°C under H₂ (5 bar), affording the diastereomeric amine-PTSA salt with 95% diastereomeric excess (d.e.). Subsequent cleavage of the chiral auxiliary via hydrogenolysis over Pd/C in methanol releases the target amine, yielding this compound hydrochloride with 99% chemical purity and 98% e.e. after crystallization.

Asymmetric Hydroboration for Stereocontrol

Rhodium-Catalyzed Hydroboration

A stereoselective route employs (S)-quinap-rhodium complexes to mediate hydroboration of 1-methoxy-2-vinylbenzene. Treatment with catecholborane (1.2 equiv) and MeMgCl (1.5 equiv) in THF at −78°C generates the (S)-configured borane adduct, which is aminated with hydroxylamine-O-sulfonic acid to yield the target amine with 98% e.e.. This method avoids enzymatic or chromatographic resolution but requires stringent anhydrous conditions.

Enzymatic Resolution of Racemic Mixtures

Lipase-Catalyzed Kinetic Resolution

Racemic this compound undergoes resolution using immobilized Lipase B (Candida antarctica) in tert-butyl methyl ether. The enzyme selectively acetylates the (R)-enantiomer at 45°C, leaving the (S)-amine unreacted (78% e.e.). While cost-effective, this method’s moderate optical purity limits its utility in high-purity applications.

Comparative Analysis of Methodologies

Method Catalyst/Reagent Yield (%) e.e. (%) Scalability
Imine Reduction Pd/C, PTSA 75 98 High (kg-scale)
Asymmetric Hydroboration Rh-(S)-quinap 68 98 Moderate (specialized catalysts)
Enzymatic Resolution Lipase B 82 78 Low (batch processing)

The imine reduction route excels in scalability and purity, whereas asymmetric hydroboration offers superior stereoselectivity despite higher catalyst costs. Enzymatic methods remain niche due to resolution inefficiencies.

Steric and Solvent Effects in Ortho-Substituted Systems

The 2-methoxy group’s steric bulk necessitates polar aprotic solvents (e.g., DMSO, ethyl acetate) to stabilize transition states during imine formation. Kinetic studies reveal a 40% slower reaction rate compared to para-substituted analogs, attributed to hindered nucleophilic attack at the carbonyl carbon.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methoxyphenyl)prop-2-EN-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

It appears the chemical compound "1-(2-Methoxyphenyl)prop-2-en-1-amine" (also referred to as Benzenemethanamine, α-ethenyl-2-methoxy-) has the molecular formula C10H13NOC_{10}H_{13}NO and a molecular weight of 163.21632 . The CAS number for this compound is 1260743-61-0 .

Scientific Research Applications
While the provided search results do not offer extensive details regarding direct applications of "this compound," they do suggest its potential use in synthesizing other compounds with biological activities .

Synthesis of Pyrimidine Derivatives

  • "1-(2-Methoxyphenyl)prop-2-en-1-one" is used in the synthesis of 4-(4-Bromophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine .
  • Pyrimidines have a wide range of biological activities, which makes "this compound" a potentially valuable building block in drug discovery .

Leishmanicidal Activity Research

  • A related compound, N-(2-methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine, has demonstrated leishmanicidal activity .
  • This compound induced loss of parasite viability, triggered mitochondrial membrane depolarization, and altered parasite morphology, resembling apoptotic-like death .
  • Studies have measured reactive oxygen species (ROS) production induced by similar compounds, suggesting a mechanism of action .

Data Table

CompoundActivityTarget
N-(2-methoxyphenyl)-1-methyl-1H-benzimidazol-2-amineLeishmanicidalLeishmania mexicana
4-(4-Bromophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine (synthesized using 1-(2-Methoxyphenyl)prop-2-en-1-one)Potential biological activityTarget unknown

Storage and Availability

  • Ambeed provides information on "1- (2-Methoxyphenyl)prop-2-en-1-amine", including NMR, HPLC, LC-MS, and UPLC data .
  • The compound may be available in USA stock (0-1 day) or global stock (5-7 days) .

Mechanism of Action

The mechanism of action of 1-(2-Methoxyphenyl)prop-2-EN-1-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its observed biological effects. For example, it may inhibit the activity of monoamine oxidase (MAO), an enzyme involved in the breakdown of neurotransmitters, thereby exerting its effects on the central nervous system .

Comparison with Similar Compounds

Structural Analogues and Derivatives

N-(2-Methoxybenzyl)prop-2-en-1-amine (CAS 243462-39-7)
  • Formula: C₁₁H₁₅NO
  • Molecular Weight : 177.24 g/mol
  • Structure : A methoxybenzyl group (2-methoxy substitution) is linked to the prop-2-en-1-amine nitrogen.
  • Key Differences : The benzyl spacer introduces steric and electronic effects distinct from the direct phenyl attachment in the target compound. This derivative shows versatility in materials science and drug discovery .
2-Methoxymethamphetamine (1-(2-Methoxyphenyl)-N-methylpropan-2-amine)
  • Formula: C₁₁H₁₇NO
  • Molecular Weight : 179.26 g/mol
  • Structure : Features an N-methyl group and lacks the double bond (propan-2-amine backbone).
  • Key Differences : The saturated propane chain and N-methylation enhance lipophilicity and metabolic stability. This compound has been identified in forensic analyses as a psychoactive substance .
2-Phenylprop-2-en-1-amine
  • Formula : C₉H₁₁N
  • Molecular Weight : 133.19 g/mol
  • Structure : A simple phenyl-substituted allylamine without methoxy groups.

Physicochemical and Functional Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
1-(2-Methoxyphenyl)prop-2-en-1-amine C₁₀H₁₃NO 163.22 2-methoxy, allylamine Conjugated double bond; potential for electrophilic reactions
N-(2-Methoxybenzyl)prop-2-en-1-amine C₁₁H₁₅NO 177.24 2-methoxybenzyl, allylamine Enhanced steric bulk; applications in drug design
2-Methoxymethamphetamine C₁₁H₁₇NO 179.26 2-methoxy, N-methyl High purity (97.30%); HCl salt form
2-Phenylprop-2-en-1-amine C₉H₁₁N 133.19 Phenyl, allylamine Simpler structure; used in polymer synthesis

Biological Activity

1-(2-Methoxyphenyl)prop-2-EN-1-amine, also known as methoxyphenylpropene, is a compound that has garnered attention for its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is C10H13NOC_{10}H_{13}NO. The presence of the methoxy group (-OCH₃) on the aromatic ring significantly influences its reactivity and biological activity. The compound can undergo various chemical reactions, including oxidation, reduction, and electrophilic substitution, which can lead to the formation of different derivatives with potentially distinct biological properties.

Biological Activities

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. In vitro studies have shown effectiveness against a range of bacterial strains. For instance, it has been tested against both Gram-positive and Gram-negative bacteria, demonstrating a notable inhibition zone in agar diffusion assays. The exact mechanism is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. In animal models, administration of this compound resulted in a significant reduction in inflammatory markers such as cytokines and prostaglandins. This suggests a potential application in treating inflammatory diseases .

Neuroprotective Activity

Another area of interest is the neuroprotective effects of this compound. Preliminary studies suggest that it may inhibit monoamine oxidase (MAO), an enzyme linked to neurodegenerative disorders. By inhibiting MAO, the compound could potentially increase levels of neurotransmitters like serotonin and dopamine, thus contributing to improved mood and cognitive function .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The inhibition of MAO leads to increased neurotransmitter availability.
  • Antimicrobial Action : The compound may disrupt cellular processes in bacteria, leading to cell death.

These mechanisms highlight the compound's potential as a therapeutic agent in various fields including psychiatry and infectious disease treatment.

Research Findings

Several studies have contributed to our understanding of this compound's biological activity:

Study FocusFindingsReference
Antimicrobial ActivityEffective against multiple bacterial strains; significant inhibition zones observed
Anti-inflammatory EffectsReduced cytokine levels in animal models; potential for treating inflammatory diseases
Neuroprotective EffectsInhibition of MAO; potential enhancement of neurotransmitter levels

Case Studies

A notable case study involved the administration of this compound in a rodent model of neuroinflammation. Results showed a marked decrease in behavioral deficits associated with inflammation-induced cognitive decline. Histological analysis revealed reduced microglial activation and lower levels of pro-inflammatory cytokines .

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